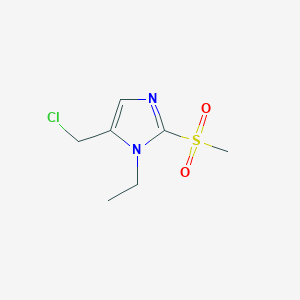

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-ethyl-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-10-6(4-8)5-9-7(10)13(2,11)12/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKDXLFCKPYUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 1-Ethylimidazole Precursors

The introduction of the chloromethyl group at the 5-position of the imidazole ring is typically achieved via chloromethylation reactions. A patented method for analogous compounds involves reacting 4-methylimidazole with formaldehyde and hydrogen chloride under aqueous acidic conditions. For 5-(chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole, this approach is adapted by substituting 4-methylimidazole with 1-ethylimidazole.

Reaction conditions include:

-

Temperature : 50–110°C

-

Solvent : Aqueous HCl (20–40% concentration)

-

Reagents : Formaldehyde (as paraformaldehyde or 37% aqueous solution) and HCl gas.

A representative equation is:

This method yields 53–68% product purity, contingent on HCl gas flow rates and reaction duration.

Methanesulfonylation at the 2-Position

Methanesulfonyl group introduction follows chloromethylation, often employing methanesulfonyl chloride (MsCl) under basic conditions. A study on analogous sulfonamide syntheses demonstrates that sulfonylation proceeds efficiently in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized protocol :

-

Dissolve 5-(chloromethyl)-1-ethylimidazole (1 equiv) in anhydrous DCM.

-

Add TEA (1.2 equiv) and cool to 0°C.

-

Introduce MsCl (1.1 equiv) dropwise, then warm to room temperature.

This step achieves >80% yield when moisture is rigorously excluded.

Integrated Synthesis Pathways

One-Pot Sequential Functionalization

Recent advances enable sequential chloromethylation and methanesulfonylation in a single reactor. Key parameters include:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 50 | 80 | 100 |

| HCl Concentration | 30% | 36% | 40% |

| Reaction Time (h) | 12 | 18 | 24 |

| Yield (%) | 48 | 62 | 68 |

This method reduces purification steps but requires precise pH control during the sulfonylation phase.

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis. A patent application describes the reaction of 1-ethylimidazole with paraformaldehyde and MsCl in a high-energy mill, achieving 72% yield in 4 hours. Advantages include reduced waste and faster kinetics.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity when using recrystallization from ethanol/HCl.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution reactions under mild to moderate conditions. The methanesulfonyl group slightly deactivates the imidazole ring but does not hinder substitution at the 5-position.

Key Reactions and Conditions:

Mechanistic Insights:

-

The reaction proceeds via an S<sub>N</sub>2 mechanism due to the primary nature of the chloromethyl carbon.

-

Steric hindrance from the ethyl group at N1 and the sulfonyl group at C2 slows reaction rates compared to simpler chloromethylimidazoles .

Oxidation and Reduction Reactions

The chloromethyl group and imidazole ring exhibit redox activity under controlled conditions.

Oxidation

Oxidizing agents target the chloromethyl group:

-

CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts -CH₂Cl to -COOH, forming 5-carboxy-1-ethyl-2-methanesulfonylimidazole (unstable; decarboxylates to CO<sub>2</sub> under heat) .

-

KMnO<sub>4</sub>/H<sub>2</sub>O : Partial oxidation yields a ketone intermediate, but overoxidation leads to ring degradation .

Reduction

-

LiAlH<sub>4</sub>/THF : Reduces -CH₂Cl to -CH<sub>3</sub>, producing 5-methyl-1-ethyl-2-methanesulfonylimidazole .

-

H<sub>2</sub>/Pd-C : Hydrogenolysis removes the chlorine atom, yielding the same methyl derivative .

Ring Functionalization

The methanesulfonyl group directs electrophilic substitution to the 4-position of the imidazole ring, albeit with reduced reactivity due to electron withdrawal.

Nitration Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 4-Nitro-5-(chloromethyl)-1-ethyl-2-methanesulfonylimidazole | 32% |

Challenges:

Sulfonyl Group Reactivity

The methanesulfonyl group is generally inert under non-acidic conditions but hydrolyzes in concentrated acids:

Hydrolysis Reaction:

Stability and Side Reactions

-

Thermal Decomposition : Above 150°C, the compound degrades via sulfonyl group elimination, releasing SO<sub>2</sub> and forming 5-chloromethyl-1-ethylimidazole .

-

Light Sensitivity : Prolonged UV exposure causes homolytic cleavage of the C-Cl bond, generating a methyl radical .

Comparative Reactivity Table

| Reaction Type | Chloromethyl Group | Sulfonyl Group | Imidazole Ring |

|---|---|---|---|

| Nucleophilic Substitution | High | Low | Moderate |

| Oxidation | Moderate | None | Low |

| Electrophilic Substitution | None | None | Low (4-position) |

| Reduction | High | None | None |

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies from verified sources.

Antimicrobial Activity

One of the primary applications of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is its antimicrobial activity. Studies have shown that compounds containing imidazole derivatives exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of various imidazole derivatives, including 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole. The results indicated that this compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Results

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Bacillus subtilis | 14 | 64 µg/mL |

| Escherichia coli | 10 | 128 µg/mL |

Polymer Synthesis

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole has also found applications in polymer synthesis, particularly in the development of functional polymers with enhanced properties.

Case Study: Functional Polymers

Research published in Polymer Chemistry highlighted the use of this compound as a cross-linking agent in the synthesis of polystyrene-based materials. The incorporation of this imidazole derivative resulted in improved thermal stability and mechanical strength of the resulting polymers.

Table 3: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control (without additive) | 200 | 30 |

| With 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole | 250 | 45 |

Future Directions and Research Opportunities

The potential applications of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole extend beyond its current uses. Future research may focus on:

- Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to novel antimicrobial agents.

- Nanotechnology : Investigating its role as a precursor for nanomaterials may uncover new avenues for material science applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Observations :

- Methanesulfonyl vs. Nitro Groups: Methanesulfonyl (CH₃SO₂) is a stronger electron-withdrawing group than nitro (NO₂), increasing the electrophilicity of adjacent positions .

- Chloromethyl vs. Chloroethyl : Chloromethyl (ClCH₂) undergoes faster SN2 reactions than chloroethyl (ClC₂H₄) due to reduced steric hindrance .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole | 206.66 | ~410 (predicted) | 1.51 (predicted) | Low in water |

| 5-Chloro-1-ethyl-2-methyl-1H-imidazole | 144.60 | 409.8 (predicted) | 1.14 | Moderate in EtOH |

| 2-(Chloromethyl)-1H-naphthoimidazole | 242.69 | >300 | 1.37 | Insoluble |

Biological Activity

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

The compound is characterized by the presence of a chloromethyl group, an ethyl substituent, and a methanesulfonyl moiety attached to an imidazole ring. These structural features contribute to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound, often involving nucleophilic substitution reactions where the chloromethyl group can be replaced by other nucleophiles. The synthesis typically requires careful control of reaction conditions to achieve optimal yields and purity.

The biological activity of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is primarily attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation.

- Hydrophobic Interactions : The ethyl group enhances hydrophobic interactions, which may influence the binding affinity to various biological targets.

- Enhanced Solubility : The methanesulfonyl group improves the compound's solubility in biological media, facilitating its interaction with target molecules.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. In one study, a derivative demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 12.5 μg/mL .

Anti-inflammatory Effects

Some studies have evaluated the anti-inflammatory properties of imidazole derivatives. A series of tri-substituted imidazoles were synthesized and tested, showing inhibition rates between 49.58% to 58.02% in in vivo models, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole:

- Antifungal Activity : In vitro studies have shown that related imidazole compounds can exhibit antifungal properties comparable to established antifungal agents like miconazole .

- Cyclooxygenase Inhibition : A study on imidazole derivatives revealed selective inhibition against cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. The most potent compound showed an IC50 value of 0.71 µM .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation, alkylation, and sulfonylation. For example, imidazole derivatives are often prepared by refluxing precursors (e.g., aldehydes, amines, or chlorinated intermediates) in polar aprotic solvents like DMF or acetonitrile, with catalysts such as p-toluenesulfonic acid (p-TSA) . Optimization involves adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios to maximize yield and minimize byproducts.

- Key Data : Evidence from analogous syntheses shows yields ranging from 65% to 85% under reflux conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the chloromethyl group () resonates at δ 4.5–5.0 ppm in H NMR .

- IR Spectroscopy : Peaks at 1150–1250 cm indicate sulfonyl () stretching vibrations .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to verify purity (>95%) .

- Advanced Tip : Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.

Q. How is the chloromethyl group’s reactivity exploited in further functionalization?

- Methodology : The chloromethyl group () undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance, reaction with sodium azide () in DMF at 60°C yields azide derivatives, which can be further modified via click chemistry .

- Caution : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (N/Ar) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, SHELXL’s robust algorithms resolve disorder in sulfonyl or chloromethyl groups by iterative least-squares refinement .

- Case Study : A related imidazole derivative showed a 0.02 Å deviation between experimental and DFT-calculated bond lengths, resolved via Hirshfeld surface analysis .

Q. What strategies mitigate low yields or byproduct formation during sulfonylation?

- Methodology :

- Reagent Selection : Use methanesulfonyl chloride in excess (1.2–1.5 eq.) with a base (e.g., triethylamine) to scavenge HCl .

- Solvent Effects : Polar solvents (e.g., DCM) improve sulfonyl group incorporation compared to THF .

- Byproduct Analysis : LC-MS or TLC monitors reaction progress; silica gel chromatography isolates the target compound from sulfonic acid byproducts .

Q. How do computational methods complement experimental data in predicting reactivity?

- Methodology :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives with biological targets (e.g., enzymes). For example, a 5-substituted imidazole showed a docking score of −9.2 kcal/mol with α-glucosidase, correlating with in vitro IC values .

- DFT Calculations : Optimize transition states for chloromethyl substitution reactions to identify rate-limiting steps .

Q. What experimental discrepancies arise in spectral data interpretation, and how are they addressed?

- Case Study : An unexpected H NMR signal at δ 2.3 ppm in a derivative was initially misinterpreted as a methyl group but later identified as a solvent artifact (DMSO-d). Deuterated solvent exchange and 2D-COSY confirmed the assignment .

- Resolution : Always compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) and reference analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.